molecular formula C20H12O5 B2363950 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-23-9

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2363950
CAS No.: 869080-23-9
M. Wt: 332.311
InChI Key: QNRSCNLAOVVPTG-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The structure of this compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the furan moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticoagulant Activity

Research indicates that 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate exhibits significant anticoagulant properties. A study demonstrated its ability to directly inhibit coagulation factor XIa (FXIa), which is crucial for blood clotting processes. The compound showed an IC50 value of 0.77 µM, indicating potent activity against FXIa while maintaining selectivity over other serine proteases involved in coagulation and fibrinolysis . This selectivity is essential for reducing the risk of bleeding complications associated with anticoagulant therapies.

1.2 Structure-Activity Relationship (SAR)

The structural features contributing to the anticoagulant activity of this compound have been analyzed through computational docking studies. These studies reveal how modifications to the coumarin backbone influence binding affinity and selectivity towards FXIa. Such insights are critical for designing next-generation anticoagulants with enhanced efficacy and safety profiles .

Chemosensor Development

2.1 Zinc(II) Detection

Coumarin derivatives, including this compound, have been utilized in the development of chemosensors for detecting metal ions such as zinc(II). These chemosensors function based on fluorescence changes upon metal ion binding, allowing for sensitive detection in biological and environmental samples . The design algorithm for these sensors focuses on optimizing the structural components that enhance selectivity and sensitivity towards zinc ions.

Data Tables

Application Area Compound Activity/Property Reference
AnticoagulantThis compoundFXIa inhibition (IC50 = 0.77 µM)
ChemosensorCoumarin-based sensorsZinc(II) detection via fluorescence

Case Studies

4.1 Anticoagulant Research

A notable study published in Current Medicinal Chemistry explored the anticoagulant potential of various coumarin derivatives, including this compound. The findings highlighted its unique mechanism of action as a direct FXIa inhibitor, paving the way for further development into therapeutic agents aimed at preventing thromboembolic disorders .

4.2 Chemosensor Innovations

In another study focusing on the synthesis of coumarin-based chemosensors, researchers successfully integrated this compound into sensor assemblies that exhibited high selectivity for zinc(II). This application underscores the versatility of coumarin derivatives beyond traditional medicinal uses, expanding their role in analytical chemistry .

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets:

Biological Activity

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position. Its IUPAC name is (2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate, with a molecular formula of C20H12O5. The structure allows for various interactions with biological targets, contributing to its pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates a strong ability to scavenge free radicals, thereby preventing oxidative damage to cells. In vitro studies reported an IC50 value of approximately 30 µM in DPPH assays, indicating substantial antioxidant activity.

3. Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Research shows that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade. In particular, studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:
The compound disrupts the integrity of bacterial membranes and inhibits key metabolic enzymes necessary for bacterial growth.

Antioxidant Mechanism:
It scavenges free radicals through electron donation, thereby stabilizing reactive species and reducing oxidative stress.

Anticancer Mechanism:
The induction of apoptosis is facilitated by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to cell death in cancerous tissues.

Case Studies

  • Antimicrobial Efficacy Study : A clinical study evaluated the efficacy of this compound against multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
  • Antioxidant Capacity Assessment : In a laboratory setting, researchers assessed the antioxidant capacity using liver homogenates exposed to oxidative stress. The compound effectively reduced lipid peroxidation levels by over 50%, showcasing its protective role against cellular damage.
  • Cancer Cell Line Analysis : A comprehensive study on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRSCNLAOVVPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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